

Application Note: HPLC-MS Analysis of Afzelechin 3-O-xyloside

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Compound of Interest		
Compound Name:	Afzelechin 3-O-xyloside	
Cat. No.:	B15595817	Get Quote

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Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside found in various plant species. As a member of the flavonoid family, it is of interest to researchers for its potential biological activities. Accurate and sensitive quantification of Afzelechin 3-O-xyloside in complex matrices such as plant extracts and biological samples is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery. This application note provides a detailed protocol for the analysis of Afzelechin 3-O-xyloside using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Extraction of Afzelechin 3-Oxyloside from Plant Material

This protocol outlines a general procedure for the extraction of **Afzelechin 3-O-xyloside** from dried plant material. The efficiency of the extraction may need to be optimized depending on the specific matrix.

Materials:

Dried and powdered plant material



- 80% Methanol (HPLC grade)[1]
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

Protocol:

- Weigh 1 gram of the powdered plant material into a centrifuge tube.
- Add 10 mL of 80% methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
- Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]
- Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.[1]
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.[1]

HPLC-MS Analysis

This method is based on typical conditions for the analysis of flavonoid glycosides and should be optimized for the specific instrumentation used.

Instrumentation:

HPLC or UPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. An Orbitrap or Triple Quadrupole (QqQ) mass spectrometer is recommended for high resolution and quantitative analysis, respectively.[2][3]

Chromatographic Conditions:



Column: Waters HSS T3 (100 x 2.1 mm, 1.8 μm) or equivalent C18 reversed-phase column.
 [3]

• Mobile Phase A: Water with 0.1% formic acid.[1][3]

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

• Flow Rate: 0.3 mL/min.[3]

Column Temperature: 40 °C.[3]

Injection Volume: 2 μL.[3]

• Gradient Program:

Time (min)	% Mobile Phase B	
0.0	0	
1.0	0	
15.0	95	
18.0	95	
18.1	0	

| 20.0 | 0 |

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).[4][5][6]
- Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.
- Capillary Voltage: 3.0 kV.[4]
- Desolvation Temperature: 300 °C.[4]



• Source Temperature: 120 °C.[4]

• Desolvation Gas Flow: 600 L/h.[4]

• Cone Gas Flow: 30 L/h.[4]

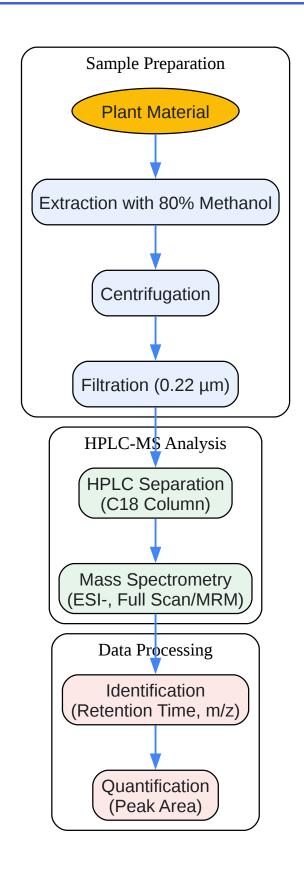
Data Presentation

The following table summarizes the key quantitative parameters for the HPLC-MS analysis of **Afzelechin 3-O-xyloside**. Note that retention time, LOD, and LOQ are instrument-dependent and should be determined experimentally.

Parameter	Value	Reference
Compound Name	Afzelechin 3-O-xyloside	[3]
Molecular Formula	C20H22O9	[3]
Calculated m/z ([M-H] ⁻)	405.1239	Calculated
Precursor Ion (MRM)	405.1	-
Product Ion (MRM)	273.07 (Loss of xyloside)	Inferred from[7]
Retention Time (RT)	To be determined experimentally	-
Limit of Detection (LOD)	To be determined experimentally	-
Limit of Quantification (LOQ)	To be determined experimentally	-

Visualizations





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Caption: Experimental workflow for the HPLC-MS analysis of **Afzelechin 3-O-xyloside**.



Discussion

The presented method provides a robust starting point for the analysis of **Afzelechin 3-O-xyloside**. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a standard and effective approach for the separation of flavonoid glycosides.[1] Negative mode ESI is generally preferred for flavonoids due to the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated.[6]

For quantitative analysis, the use of a triple quadrupole mass spectrometer in MRM mode is highly recommended for its superior sensitivity and selectivity. The transition from the precursor ion ([M-H]⁻) to a specific product ion allows for accurate quantification even in complex matrices by minimizing interferences. The characteristic loss of the sugar moiety is a key fragmentation pathway for flavonoid glycosides and provides a reliable basis for identifying product ions.[1]

Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, should be performed according to standard guidelines to ensure the reliability of the results. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

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